N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H15NO5S and its molecular weight is 357.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide and its derivatives have been synthesized and evaluated in various studies for their potential applications, focusing on their chemical reactivity and synthesis pathways. For example, the synthesis and characterization of certain triazole Schiff base and amine derivatives, showcasing significant antiurease and antioxidant activities, highlight the versatile chemical reactivity and potential therapeutic applications of compounds related to this compound. These studies provide insights into the synthesis routes and the bioactivity of such compounds, underlining their importance in medicinal chemistry and biochemistry research (Sokmen et al., 2014).
Biochemical Applications
Research on the analogues of furan-amidines, including those with structural similarities to this compound, has shown potential in inhibiting NQO2, an enzyme associated with cancer chemotherapy and malaria treatment. These studies explore the biochemical applications of such compounds, demonstrating their potential in disease treatment and management. The structure-activity relationship analysis further aids in understanding the mechanisms behind their bioactivity, offering a foundation for the development of novel therapeutic agents (Alnabulsi et al., 2018).
Material Science and Polymer Synthesis
In the field of material science, the synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block reveals the applications of furan derivatives in creating sustainable materials. The enzymatic polymerization process and the characterization of the resulting furan polyesters underscore the role of furan and thiophene derivatives in advancing green chemistry and biodegradable material production. Such research demonstrates the versatility of this compound related compounds in synthesizing new materials with potential applications in various industries (Jiang et al., 2014).
Photovoltaic and Electronic Applications
Further research into phenothiazine derivatives with various conjugated linkers, such as furan and thiophene, for use in dye-sensitized solar cells, highlights the potential of these compounds in renewable energy technologies. The examination of different conjugated linkers' effects on the performance of solar cells demonstrates the significance of structural variations in optimizing the efficiency of photovoltaic devices. This area of study not only expands the scientific understanding of organic photovoltaic materials but also opens new pathways for the development of more efficient and sustainable energy solutions (Kim et al., 2011).
Mechanism of Action
Furan derivatives
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known to possess a wide range of biological activities .
Thiophene derivatives
Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .
Benzodioxole derivatives
Benzodioxole is a type of ether that is often used as a building block in organic synthesis .
Carboxamide derivatives
Carboxamides (R-CO-NR’R’‘) are a group of compounds containing a functional group with the structure R-CO-NR’R’‘, where R, R’, and R’’ represent organic groups or hydrogen atoms. The carboxamide group can act as a bioisostere for the ester group, altering physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c20-17(12-5-6-13-14(9-12)24-11-23-13)19-10-18(21,15-3-1-7-22-15)16-4-2-8-25-16/h1-9,21H,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIHHAMQSIBACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.